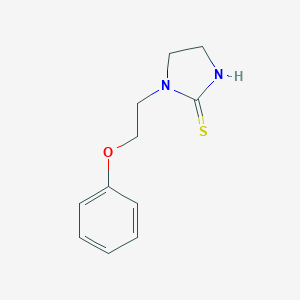
2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring, a quinoline moiety, and a substituted ethanone group, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a quinoline precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and functional group modifications . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: TEMPO, oxygen, and copper catalysts.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-Trifluoroacetyl piperidine: Another piperidine derivative with different substituents and properties.
1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A boron-containing compound with distinct chemical properties.
Uniqueness
2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a piperidine ring, quinoline moiety, and substituted ethanone group. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C26H34N2O |
|---|---|
Peso molecular |
390.6g/mol |
Nombre IUPAC |
2-piperidin-1-yl-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C26H34N2O/c1-20-12-14-21(15-13-20)26(4)19-25(2,3)28(23-11-7-6-10-22(23)26)24(29)18-27-16-8-5-9-17-27/h6-7,10-15H,5,8-9,16-19H2,1-4H3 |
Clave InChI |
JNRPQABIBRXNSO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CN4CCCCC4)(C)C)C |
SMILES canónico |
CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CN4CCCCC4)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-methyl-2-({[4-(1-methylbutyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B430251.png)
![2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B430252.png)
![3-allyl-2-(propylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430253.png)
![2-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B430256.png)
![2-(methylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430257.png)
![2-(hexylsulfanyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430258.png)
![3,4,4-Trimethyl-1-(4-methyl-quinolin-2-yl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B430261.png)



![4-amino-5-heptyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430270.png)
![[3,4,5-TRIS(ACETYLOXY)-6-{4-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-2-YL}OXAN-2-YL]METHYL ACETATE](/img/structure/B430271.png)
![1-[5-(2-Tert-butylphenoxy)pentyl]piperazine](/img/structure/B430273.png)
![5-hexylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430275.png)
